REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:13][C:14]1[N:15]2[C:21]([CH:22]=[O:23])=[CH:20][N:19]=[C:16]2[S:17][CH:18]=1>CCOCC>[CH3:13][C:14]1[N:15]2[C:21]([CH:22]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[OH:23])=[CH:20][N:19]=[C:16]2[S:17][CH:18]=1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.332 g
|
Type
|
reactant
|
Smiles
|
CC=1N2C(SC1)=NC=C2C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the procedure
|
Type
|
CUSTOM
|
Details
|
, 1983, 31, 4189) (1.50 g) at 0° and the mixture was reacted at 25° for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0°
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 25° for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solution was decanted into 5% NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue (0.55 g) was crystallized from acetonitrile solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N2C(SC1)=NC=C2C(O)CCCCC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |